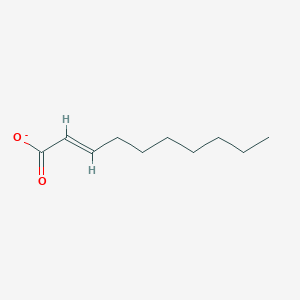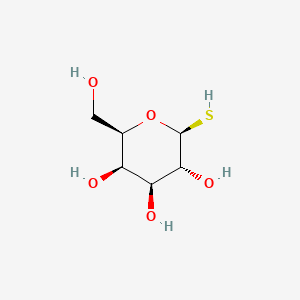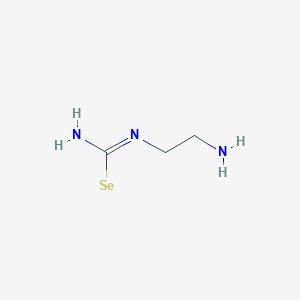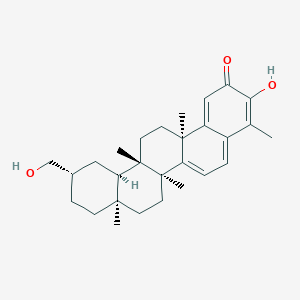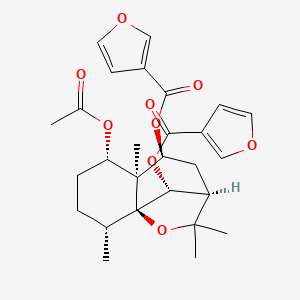
2,3,4-Trihydroxypentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-trihydroxypentanoic acid is a hydroxy monocarboxylic acid that is pentanoic acid carrying three carboxy substituents at positions 2, 3 and 4. It is a hydroxy monocarboxylic acid and a triol. It derives from a valeric acid.
Applications De Recherche Scientifique
Neurobiology and Feeding Behavior
- Endogenous Sugar Acid Derivatives as Feeding Suppressants: Evidence suggests that 2,3,4-Trihydroxypentanoic acid and related compounds play a role in regulating feeding behavior. In rats, these compounds can suppress food intake, potentially offering therapeutic applications for conditions like hyperphagia and obesity (Plata-salamán, Oomura, & Shimizu, 1986).
- Feeding Modulation by Serum-Borne Sugar Acids: Specific chemical structures and stereoisomers of sugar acids like 2,3,4-Trihydroxypentanoic acid can modulate feeding behavior and humoral factors in rats. These findings underscore the potential neurobiological importance of such compounds (Sakata, 1990).
Organic Synthesis
- Synthesis of Optically Active Compounds: Research into the synthesis of 2,3,4-Trihydroxypentanoic acid derivatives has led to the development of methods for creating enantiomerically pure compounds. Such methods are valuable in the synthesis of complex organic molecules, including pharmaceuticals (Herold, Mohr, & Tamm, 1983).
Biotechnology
- Developing Cellulosic Waste Products as Platform Chemicals: The highly functionalized carbon skeleton of 2,3,4-Trihydroxypentanoic acid makes it an ideal starting material for synthesis in biotechnology. Research into protecting group chemistry of related saccharinic acids explores their potential as platform chemicals (Almond et al., 2018).
Additional Insights
- Fluorinated Compounds and Biotechnological Prospects: The synthesis and study of fluorinated derivatives of 2,3,4-Trihydroxypentanoic acid open up new avenues in the production of specialized molecules for various industrial applications (Carvalho & Oliveira, 2017).
- Quantitative Determination in Beverages: Analytical methods have been developed for the quantitative determination of 2,3,4-Trihydroxypentanoic acid in wines and other alcoholic beverages, highlighting its relevance in food chemistry (Gracia-Moreno, Lopez, & Ferreira, 2015).
Propriétés
Formule moléculaire |
C5H10O5 |
|---|---|
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
2,3,4-trihydroxypentanoic acid |
InChI |
InChI=1S/C5H10O5/c1-2(6)3(7)4(8)5(9)10/h2-4,6-8H,1H3,(H,9,10) |
Clé InChI |
CHUMGDDVFASTDV-UHFFFAOYSA-N |
SMILES |
CC(C(C(C(=O)O)O)O)O |
SMILES canonique |
CC(C(C(C(=O)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




